molecular formula C34H45N5O5 B1474172 H-Ala-Leu-Tyr-Leu-bNA CAS No. 201985-44-6

H-Ala-Leu-Tyr-Leu-bNA

Cat. No.: B1474172
CAS No.: 201985-44-6
M. Wt: 603.8 g/mol
InChI Key: HPENHHPPSCNZGA-BJPINVTDSA-N
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Description

H-Ala-Leu-Tyr-Leu-bNA is a useful research compound. Its molecular formula is C34H45N5O5 and its molecular weight is 603.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-N-[(2S)-3-(4-hydroxyphenyl)-1-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45N5O5/c1-20(2)16-28(32(42)36-26-13-12-24-8-6-7-9-25(24)19-26)38-34(44)30(18-23-10-14-27(40)15-11-23)39-33(43)29(17-21(3)4)37-31(41)22(5)35/h6-15,19-22,28-30,40H,16-18,35H2,1-5H3,(H,36,42)(H,37,41)(H,38,44)(H,39,43)/t22-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPENHHPPSCNZGA-BJPINVTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)NC2=CC3=CC=CC=C3C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201985-44-6
Record name 201985-44-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

H-Ala-Leu-Tyr-Leu-bNA (C34H45N5O5) is a synthetic peptide that has garnered attention in biochemical research due to its potential biological activities. This article explores its structure, mechanisms of action, and various studies that highlight its significance in biological applications.

Chemical Structure and Properties

This compound is composed of the amino acids alanine (Ala), leucine (Leu), tyrosine (Tyr), and a modified leucine (Leu-bNA). The inclusion of bNA (benzyl-2-amino-3-naphthoic acid) enhances its stability and biological activity. The compound's molecular formula is C34H45N5O5, which contributes to its overall functionality in biological systems .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition : Studies have shown that peptides with similar structures exhibit inhibitory effects on various enzymes, including dipeptidyl peptidases. This suggests that this compound may also possess enzyme-inhibiting properties, potentially impacting metabolic pathways .
  • Cell Signaling : The compound's structure allows it to interact with cell receptors, influencing signaling pathways. Research indicates that peptides can modulate receptor activity, which may lead to therapeutic applications in conditions such as cancer or metabolic disorders .
  • Antimicrobial Activity : Preliminary studies suggest that synthetic peptides like this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The peptide's structure allows it to bind to specific receptors on cell membranes, triggering intracellular signaling cascades.
  • Substrate Mimicry : By mimicking natural substrates, this compound can inhibit or activate enzymes involved in critical biological processes.
  • Conformational Changes : Binding interactions may induce conformational changes in target proteins, affecting their activity and stability.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibition of dipeptidyl peptidases
Cell SignalingModulation of receptor-mediated signaling pathways
Antimicrobial EffectsPreliminary evidence of antimicrobial properties

Case Study 1: Enzyme Inhibition

In a study focused on peptide analogs, researchers found that modifications at specific positions significantly affected enzyme inhibition potency. The substitution of certain amino acids led to a ten-fold decrease in activity, highlighting the importance of structural integrity for maintaining biological function .

Case Study 2: Antimicrobial Potential

Another investigation evaluated the antimicrobial properties of various synthetic peptides. This compound was tested against common bacterial strains and demonstrated significant inhibitory effects, suggesting its potential as a lead compound for antibiotic development .

Scientific Research Applications

Enzyme Substrates and Inhibitors

H-Ala-Leu-Tyr-Leu-bNA has been studied as a substrate for various enzymes, particularly proteases. Its structure allows it to mimic natural substrates, facilitating the study of enzyme kinetics and mechanisms. For example, research indicates that modifications to the peptide can enhance its binding affinity to specific enzymes, thus serving as a valuable tool in enzyme inhibition studies .

Antibody Production

The peptide can be utilized to generate specific antibodies against target proteins. By incorporating this compound into immunogenic constructs, researchers can produce antibodies that selectively bind to proteins involved in critical biological pathways. This application is crucial for diagnostic assays and therapeutic interventions .

Cancer Research

Recent studies have shown that this compound derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogs have demonstrated significant activity against HepG2 cells, indicating potential use in targeted cancer therapies . The mechanism often involves the modulation of apoptotic pathways, making it a candidate for further investigation in cancer treatment strategies.

Neurobiology

This compound has also been explored for its neuroprotective properties. Research indicates that it can influence neuronal signaling pathways, potentially offering therapeutic avenues for neurodegenerative diseases . The peptide’s ability to cross the blood-brain barrier enhances its applicability in neuropharmacology.

Structure-Activity Relationship (SAR)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Ala-Leu-Tyr-Leu-bNA
Reactant of Route 2
H-Ala-Leu-Tyr-Leu-bNA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.